

# Application Notes and Protocols: In Vivo Imaging of DGN462 ADC Biodistribution

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## Compound of Interest

Compound Name: DGN462

Cat. No.: B12422277

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## Introduction

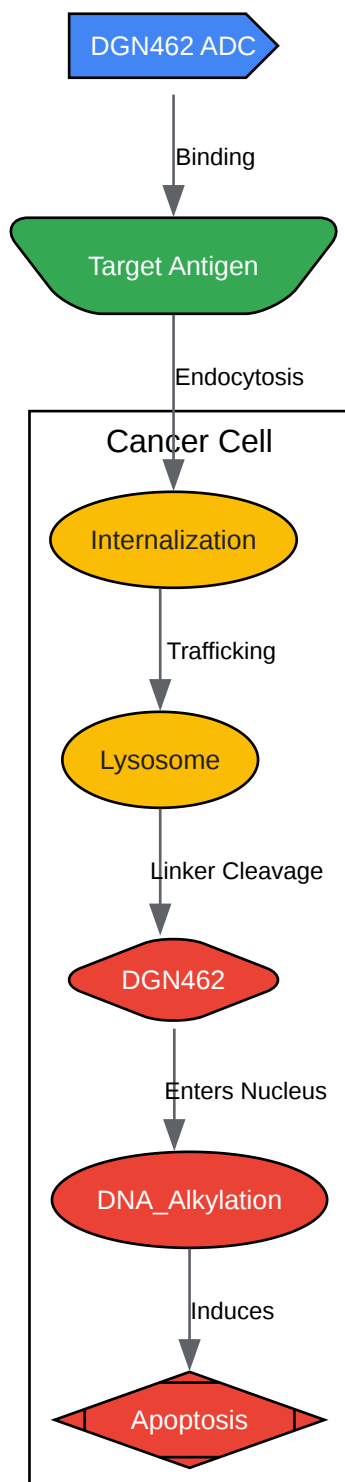
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. **DGN462** is a potent DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of payloads.<sup>[1]</sup> When conjugated to a monoclonal antibody targeting a tumor-specific antigen, such as CD19 in the case of huB4-**DGN462**, it creates a powerful ADC with significant anti-tumor activity in preclinical models of B-cell malignancies.<sup>[1][2][3][4]</sup> Understanding the whole-body distribution, tumor targeting, and clearance of **DGN462** ADCs is critical for optimizing their therapeutic index. In vivo imaging techniques provide a non-invasive and quantitative method to assess the biodistribution of ADCs in real-time.<sup>[5][6]</sup>

This document provides detailed application notes and protocols for conducting in vivo imaging studies to determine the biodistribution of a **DGN462**-based ADC. The following protocols are based on established methodologies for ADC imaging and can be adapted for various **DGN462** ADC constructs and imaging modalities.

## Mechanism of Action of DGN462 ADC

The mechanism of action for a **DGN462**-based ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell.<sup>[7]</sup> Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Once inside the cell, the ADC is

trafficked to the lysosome, where the linker is cleaved, releasing the **DGN462** payload.[7]  
**DGN462** then alkylates DNA, leading to cell cycle arrest and ultimately apoptosis.[1][2]



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**Figure 1:** Mechanism of Action of a **DGN462** ADC.

## Experimental Protocols

### Protocol 1: Radiolabeling of **DGN462** ADC for PET Imaging

Positron Emission Tomography (PET) imaging is a highly sensitive technique for quantitative biodistribution studies.[8] This protocol describes the conjugation of a chelator and subsequent radiolabeling with Zirconium-89 ( $^{89}\text{Zr}$ ), which has a half-life suitable for tracking antibody biodistribution over several days.

Materials:

- **DGN462** ADC
- Deferoxamine-p-SCN (DFO-p-SCN)
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- PD-10 desalting columns
- Saline solution (0.9% NaCl)
- $^{89}\text{Zr}$ -oxalate
- Sodium carbonate (2 M)
- Gentle heating block (37°C)
- Instant thin-layer chromatography (iTLC) strips
- Citrate buffer (pH 7.0)

Procedure:

- Conjugation of DFO to **DGN462** ADC:
  1. Dissolve the **DGN462** ADC in phosphate-buffered saline (PBS).

2. Add a 10-fold molar excess of DFO-p-SCN dissolved in DMSO to the ADC solution.
  3. Adjust the pH to 9.0 with 0.1 M sodium bicarbonate buffer.
  4. Incubate the reaction for 1 hour at 37°C with gentle shaking.
  5. Purify the DFO-**DGN462** ADC conjugate using a PD-10 desalting column equilibrated with saline.
- Radiolabeling with  $^{89}\text{Zr}$ :
    1. Neutralize the  $^{89}\text{Zr}$ -oxalate solution with 2 M sodium carbonate.
    2. Add the neutralized  $^{89}\text{Zr}$  to the DFO-**DGN462** ADC solution.
    3. Incubate for 1 hour at 37°C with gentle shaking.
    4. Determine the radiolabeling efficiency using iTLC with citrate buffer as the mobile phase.
    5. Purify the  $^{89}\text{Zr}$ -DFO-**DGN462** ADC using a PD-10 desalting column if necessary.

## Protocol 2: In Vivo PET/CT Imaging and Biodistribution Study

This protocol outlines the procedure for conducting a PET/CT imaging study in a tumor-bearing mouse model to assess the biodistribution of the  $^{89}\text{Zr}$ -labeled **DGN462** ADC.

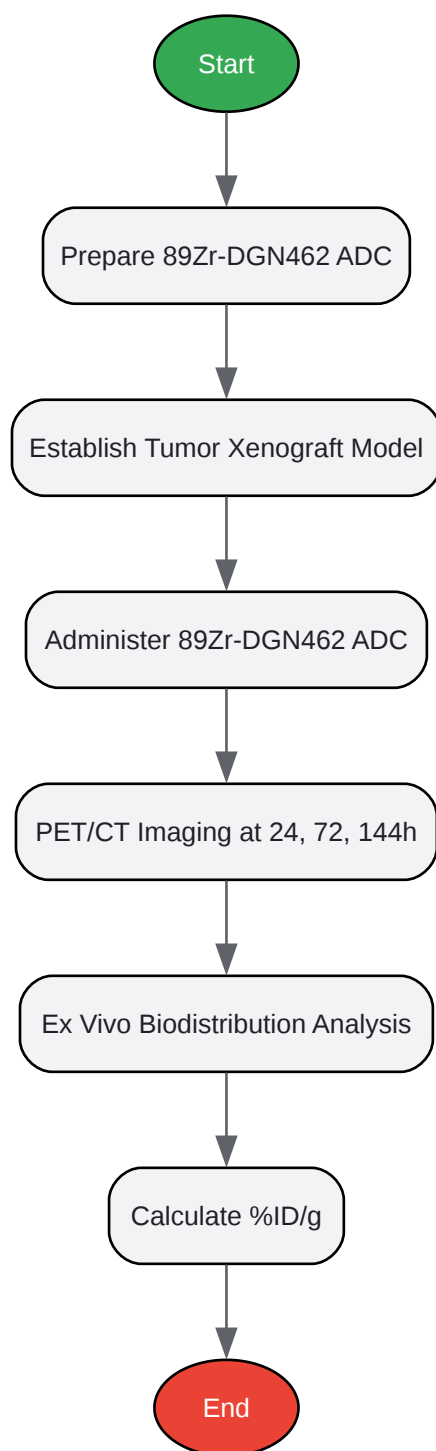
### Animal Model:

- Female athymic nude mice (6-8 weeks old)
- Subcutaneously implant with a relevant human tumor cell line expressing the target antigen (e.g., CD19-positive lymphoma cells).
- Allow tumors to reach approximately 100-150 mm<sup>3</sup>.

### Procedure:

- Administration of Radiolabeled ADC:

1. Administer approximately 5 MBq of  $^{89}\text{Zr}$ -DFO-**DGN462** ADC to each mouse via tail vein injection.<sup>[6]</sup> A typical dose of the antibody is 10  $\mu\text{g}$  per mouse.<sup>[6]</sup>
- PET/CT Imaging:
    1. Anesthetize the mice at specified time points post-injection (e.g., 24, 72, and 144 hours).<sup>[6]</sup>
    2. Acquire static PET images for 15-60 minutes, followed by a CT scan for anatomical co-registration.<sup>[6]</sup>
  - Ex Vivo Biodistribution:
    1. Immediately after the final imaging session, euthanize the mice.
    2. Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
    3. Weigh each tissue sample and measure the radioactivity using a gamma counter.
    4. Calculate the percentage of the injected dose per gram of tissue (%ID/g).



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**Figure 2:** Experimental Workflow for In Vivo Imaging.

## Protocol 3: Near-Infrared (NIR) Fluorescence Imaging

NIR fluorescence imaging is another valuable tool for visualizing ADC distribution, offering good tissue penetration and lower autofluorescence compared to visible light imaging.[9][10][11]

Materials:

- **DGN462** ADC
- NIR fluorescent dye with an NHS ester functional group (e.g., IRDye 800CW NHS Ester)
- Sodium bicarbonate buffer (0.1 M, pH 8.5)
- PD-10 desalting columns
- In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

- Labeling of **DGN462** ADC with NIR Dye:
  1. Dissolve the **DGN462** ADC in PBS.
  2. Add a 5-fold molar excess of the NIR dye NHS ester dissolved in DMSO.
  3. Adjust the pH to 8.5 with 0.1 M sodium bicarbonate buffer.
  4. Incubate for 2 hours at room temperature in the dark.
  5. Purify the NIR-labeled **DGN462** ADC using a PD-10 desalting column.
- In Vivo and Ex Vivo Fluorescence Imaging:
  1. Administer the NIR-**DGN462** ADC to tumor-bearing mice via tail vein injection.
  2. At desired time points, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
  3. After the final imaging session, euthanize the mice and dissect the tumor and major organs for ex vivo imaging to confirm and quantify fluorescence signal.[12]

## Data Presentation

The quantitative data from the ex vivo biodistribution study should be summarized in tables for clear comparison of ADC uptake across different tissues and time points.

Table 1: Biodistribution of <sup>89</sup>Zr-**DGN462** ADC in Tumor-Bearing Mice (%ID/g)

Tissue	24 hours (mean ± SD)	72 hours (mean ± SD)	144 hours (mean ± SD)
Blood	15.2 ± 2.1	8.5 ± 1.5	3.1 ± 0.8
Heart	3.1 ± 0.5	2.0 ± 0.4	1.1 ± 0.3
Lungs	4.5 ± 0.9	3.2 ± 0.7	1.8 ± 0.5
Liver	10.8 ± 1.8	12.5 ± 2.3	9.7 ± 1.9
Spleen	5.6 ± 1.1	7.2 ± 1.4	6.5 ± 1.3
Kidneys	6.2 ± 1.3	5.1 ± 1.0	3.9 ± 0.9
Muscle	1.5 ± 0.4	1.1 ± 0.3	0.8 ± 0.2
Bone	2.8 ± 0.6	3.5 ± 0.8	4.1 ± 1.0
Tumor	18.9 ± 3.5	25.6 ± 4.2	22.3 ± 3.8

Table 2: Tumor-to-Tissue Ratios of <sup>89</sup>Zr-**DGN462** ADC

Ratio	24 hours	72 hours	144 hours
Tumor-to-Blood	1.2	3.0	7.2
Tumor-to-Muscle	12.6	23.3	27.9
Tumor-to-Liver	1.8	2.0	2.3

## Conclusion

In vivo imaging is an indispensable tool in the preclinical development of ADCs like those utilizing the **DGN462** payload. The protocols and data presentation formats outlined in these



application notes provide a framework for researchers to quantitatively assess the biodistribution, tumor targeting efficiency, and pharmacokinetic properties of novel **DGN462**-based ADCs. This information is crucial for selecting lead candidates and designing effective clinical trials.

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